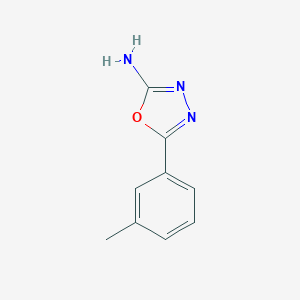

5-(3-Methylphenyl)-1,3,4-oxadiazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

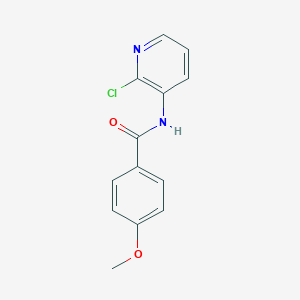

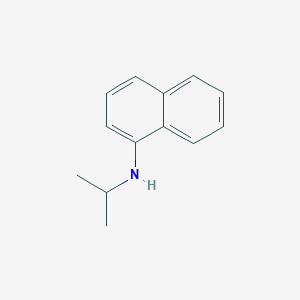

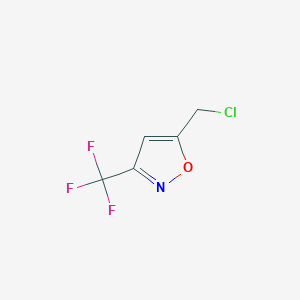

The compound “5-(3-Methylphenyl)-1,3,4-oxadiazol-2-amine” is a derivative of the oxadiazole family . Oxadiazoles are a class of organic compounds containing a five-membered ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . They have been widely studied due to their diverse biological activities and potential applications in medicinal chemistry .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles, including “5-(3-Methylphenyl)-1,3,4-oxadiazol-2-amine”, has been a topic of much research. Typically, 1,3,4-oxadiazoles are synthesized by directly annulating hydrazides with methyl ketones . The reaction of N-acylamides with hydroxylamine under certain conditions can also lead to the formation of 1,2,4-oxadiazole .Molecular Structure Analysis

The molecular structure of “5-(3-Methylphenyl)-1,3,4-oxadiazol-2-amine” can be inferred from its name. It contains a 1,3,4-oxadiazol ring, which is a five-membered heterocyclic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms. The ring is substituted at the 5-position with a 3-methylphenyl group and at the 2-position with an amine group .科学的研究の応用

Antimicrobial and Anticancer Activities

5-(3-Methylphenyl)-1,3,4-oxadiazol-2-amine and its derivatives have been a subject of interest due to their potential in medical applications. Research indicates the synthesis of various derivatives of 1,3,4-oxadiazole, showcasing their antimicrobial activities. Specifically, some newly synthesized compounds were found to possess good or moderate activities against test microorganisms, suggesting their potential as antimicrobial agents (Bektaş et al., 2007). Moreover, a series of novel derivatives demonstrated good to moderate anticancer activity against human cancer cell lines, highlighting the compound's relevance in cancer research and potential therapeutic applications (Yakantham et al., 2019).

Molecular Synthesis and Characterization

The compound and its derivatives are also pivotal in the field of molecular synthesis. Studies have documented the synthesis of various derivatives involving 1,3,4-oxadiazole, providing insights into their structural characteristics and potential applications. For instance, the synthesis of new Mannich bases derived from 5-phenyl-1,3,4-oxadiazole-2-thione was reported, where the conformational isomers of certain derivatives were investigated, indicating the compound's utility in understanding molecular structures and interactions (Roman et al., 2007).

Antifungal Activities and Molecular Docking

The derivatives of 5-(3-Methylphenyl)-1,3,4-oxadiazol-2-amine have also shown promising antifungal activities. A study reported the synthesis of a novel series of derivatives, which were tested against various human pathogenic fungal strains. Some compounds exhibited significant antifungal activity, and molecular docking studies suggested these compounds as potential scaffolds for developing potent antifungal drugs (Nimbalkar et al., 2016).

Safety and Hazards

The safety data sheet for a similar compound, 5-Amino-3-(4-methylphenyl)pyrazole, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is also advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

作用機序

Target of Action

It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, 3-Methylmethcathinone, a structurally similar compound, is known to inhibit norepinephrine uptake and display more pronounced dopaminergic activity relative to serotonergic activity .

Biochemical Pathways

For example, PIKfyve kinase inhibitors, which have structural similarities, disrupt lysosome function in autophagy and can selectively kill certain cancer cells .

Pharmacokinetics

It is known that similar compounds, such as indole derivatives, have diverse biological activities and are considered important heterocyclic compounds with broad-spectrum biological activities .

Result of Action

For instance, some hydrazine-coupled pyrazoles have shown potent antimicrobial activity against various strains .

Action Environment

It is known that the efficacy of similar compounds can be influenced by various factors, including the presence of other substances, ph, temperature, and the specific characteristics of the biological environment .

特性

IUPAC Name |

5-(3-methylphenyl)-1,3,4-oxadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-6-3-2-4-7(5-6)8-11-12-9(10)13-8/h2-5H,1H3,(H2,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYHZYSITDCSNBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN=C(O2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397877 |

Source

|

| Record name | 5-(3-methylphenyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

109060-64-2 |

Source

|

| Record name | 5-(3-methylphenyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide](/img/structure/B173971.png)

![3-(Bicyclo[2.2.1]hept-5-EN-2-YL)-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-OL](/img/structure/B173976.png)

![Tert-butyl 4-[2-(4-nitrophenyl)ethyl]piperazine-1-carboxylate](/img/structure/B173986.png)